molecular formula C24H21N5 B2459753 3-(4-メチルフェニル)-N-(1-フェニルエチル)-[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-アミン CAS No. 866845-67-2

3-(4-メチルフェニル)-N-(1-フェニルエチル)-[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-アミン

カタログ番号: B2459753
CAS番号: 866845-67-2
分子量: 379.467
InChIキー: QTOQCNULSIQULH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique triazoloquinazoline core structure, which is fused with a phenyl and a methylphenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process. One common method is the intramolecular 1,3-dipolar cycloaddition reaction. This reaction can be performed using amino acid-derived intermediates, which undergo cycloaddition to form the triazoloquinazoline core . The reaction conditions often include the use of palladium-copper co-catalytic systems to achieve high yields and operational simplicity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the availability of starting materials and the operational simplicity of the synthesis make it suitable for industrial production .

化学反応の分析

Types of Reactions

3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives.

作用機序

The mechanism of action of 3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

Uniqueness

3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of the 4-methylphenyl and 1-phenylethyl groups differentiates it from other similar compounds and may contribute to its unique biological activities and chemical reactivity.

生物活性

The compound 3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel triazoloquinazoline derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H21N5\text{C}_{20}\text{H}_{21}\text{N}_{5}

This compound features a triazole ring fused with a quinazoline moiety, which is known for its diverse pharmacological properties.

The biological activity of this compound primarily stems from its interactions with various biological targets:

  • Kinase Inhibition : Similar compounds in the quinazoline family have been shown to inhibit various kinases. For instance, quinazoline derivatives have demonstrated significant inhibitory effects on kinases like DYRK1A and GSK-3β, which are implicated in cancer and neurodegenerative diseases .
  • Anti-inflammatory Activity : Studies indicate that triazoloquinazolines can modulate inflammatory pathways. For example, compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and mediators in models of acute inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionPotential inhibition of DYRK1A and GSK-3β
Anti-inflammatoryInhibition of cytokine production in inflammation models
AntimicrobialActivity against atypical strains of mycobacteria

Case Study 1: Kinase Inhibition

In a study evaluating various quinazoline derivatives, it was found that certain modifications led to enhanced inhibition of DYRK1A. The compound's structure suggests it may similarly inhibit this kinase, which is crucial for cell cycle regulation and has been targeted in cancer therapies .

Case Study 2: Anti-inflammatory Effects

A related study investigated the anti-inflammatory properties of quinazoline derivatives in a carrageenan-induced paw edema model. The results indicated significant reductions in edema and inflammatory markers when treated with similar compounds. This suggests that 3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine could exhibit comparable effects .

Research Findings

Recent research has focused on the synthesis and biological evaluation of quinazoline derivatives. The findings highlight:

  • Structure-Activity Relationships (SAR) : Variations in substituents on the quinazoline core significantly influence biological activity. For instance, the introduction of different aryl groups can enhance kinase selectivity and potency .
  • Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic profiles for similar compounds, indicating potential for oral bioavailability and metabolic stability .

特性

IUPAC Name

3-(4-methylphenyl)-N-(1-phenylethyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5/c1-16-12-14-19(15-13-16)22-24-26-23(25-17(2)18-8-4-3-5-9-18)20-10-6-7-11-21(20)29(24)28-27-22/h3-15,17H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOQCNULSIQULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。